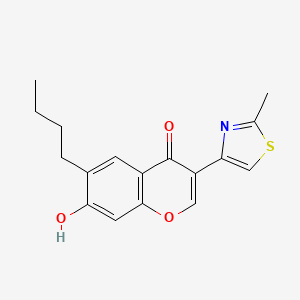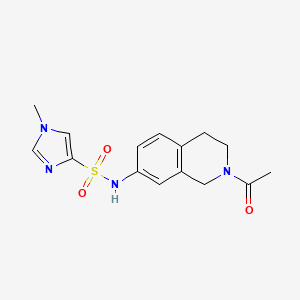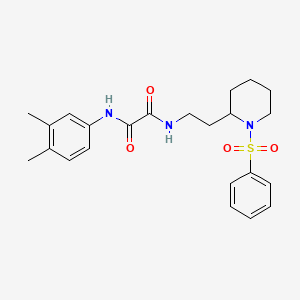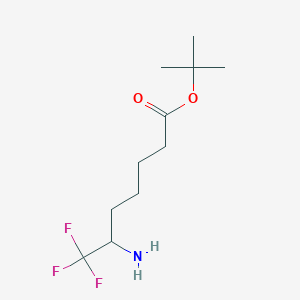
methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains a cyclopentyl ring, which is a cyclic hydrocarbon with a five-membered ring . This compound also contains a methoxy group (-OCH3), a sulfamoyl group (-SO2NH2), and a carbamate group (-OCONH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl ring would provide a rigid, three-dimensional structure, while the other functional groups could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carbamate group could make it susceptible to hydrolysis .Aplicaciones Científicas De Investigación
Synthesis and Transformation
Research has focused on the synthesis and transformation of carbamate compounds, demonstrating their versatility in organic synthesis. For instance, Velikorodov et al. (2017) have detailed the oxidative transformation of methyl (4-acetylphenyl)carbamate to methyl [4-(oxoacetyl)phenyl]carbamate, showcasing a method to create pyridazine derivatives, among other products (Velikorodov & Shustova, 2017). This highlights the compound's role in generating structures with potential biological activity.
Structural Studies
The structural analysis of carbamate derivatives also plays a crucial role in understanding their chemical behavior and potential applications. Boubekeur et al. (1991) investigated the structure of a related N-methoxycarbonylamino compound, providing insights into the molecular configuration and interactions that could influence its reactivity and functional applications in synthetic chemistry (Boubekeur et al., 1991).
Biological Modifications and Activity
While focusing on non-drug-related applications, it's noteworthy that the broader class of carbamates undergoes various biological and nonbiological modifications, impacting their potential use in different scientific domains. Knaak (1971) detailed how methylcarbamate insecticides are modified through processes like hydrolysis and oxidation in biological systems (Knaak, 1971). This research underlines the importance of understanding carbamate transformations for their safe and effective use in environmental and agricultural applications.
Advanced Functional Materials
The development of new materials also benefits from research on carbamate derivatives. For instance, the synthesis of aromatic carbamates with chromen-2-one fragments by Velikorodov et al. (2014) illustrates the potential of these compounds in creating functional materials with unique optical or electronic properties (Velikorodov et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl N-[4-[[1-(4-methoxyphenyl)cyclopentyl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-9-5-16(6-10-18)21(13-3-4-14-21)15-22-29(25,26)19-11-7-17(8-12-19)23-20(24)28-2/h5-12,22H,3-4,13-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLZIZRRKDTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)
![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)
![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)
![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)
